Cas no 1024674-47-2 (2-((tert-Butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile)
2-((tert-Butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
-
- (2Z)-2-(2-methylpropane-2-sulfonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
- (Z)-2-Tert-butylsulfonyl-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
- 2-((tert-Butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile
-
- MDL: MFCD00245154
- Inchi: 1S/C14H15F3N2O2S/c1-13(2,3)22(20,21)12(8-18)9-19-11-6-4-5-10(7-11)14(15,16)17/h4-7,9,19H,1-3H3/b12-9-
- InChI Key: HRNPKKLDMDPLSN-XFXZXTDPSA-N
- SMILES: S(/C(/C#N)=C\NC1C=CC=C(C(F)(F)F)C=1)(C(C)(C)C)(=O)=O
Computed Properties
- Exact Mass: 332.081
- Monoisotopic Mass: 332.081
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 574
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.3
2-((tert-Butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T169430-0.5mg |
2-((tert-Butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile |
1024674-47-2 | 0.5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T169430-1mg |
2-((tert-Butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile |
1024674-47-2 | 1mg |
$ 80.00 | 2022-06-03 | ||
| TRC | T169430-2.5mg |
2-((tert-Butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile |
1024674-47-2 | 2.5mg |
$ 155.00 | 2022-06-03 | ||
| abcr | AB161448-1 g |
2-((tert-Butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile; . |
1024674-47-2 | 1 g |
€211.30 | 2023-07-20 | ||
| abcr | AB161448-5 g |
2-((tert-Butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile; . |
1024674-47-2 | 5 g |
€377.50 | 2023-07-20 | ||
| abcr | AB161448-10 g |
2-((tert-Butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile; . |
1024674-47-2 | 10 g |
€482.50 | 2023-07-20 | ||
| Key Organics Ltd | MS-6927-1MG |
(2Z)-2-(2-methylpropane-2-sulfonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile |
1024674-47-2 | >90% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | MS-6927-5MG |
(2Z)-2-(2-methylpropane-2-sulfonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile |
1024674-47-2 | >90% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | MS-6927-10MG |
(2Z)-2-(2-methylpropane-2-sulfonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile |
1024674-47-2 | >90% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | MS-6927-20MG |
(2Z)-2-(2-methylpropane-2-sulfonyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile |
1024674-47-2 | >90% | 20mg |
£76.00 | 2023-04-18 |
2-((tert-Butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile Suppliers
2-((tert-Butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile Related Literature
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2-((tert-Butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile
2-((tert-Butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile (CAS No. 1024674-47-2): A Comprehensive Overview
2-((tert-Butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile (CAS No. 1024674-47-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, often referred to by its systematic name, belongs to the class of sulfonyl-substituted acrylonitriles and has been the subject of numerous studies focusing on its biological activities and pharmacological properties.
The molecular structure of 2-((tert-Butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile is characterized by a conjugated double bond system, a cyano group, and a sulfonyl moiety. These functional groups contribute to the compound's high reactivity and stability, making it an attractive candidate for various chemical and biological applications. The presence of the trifluoromethyl group further enhances its lipophilicity and metabolic stability, which are crucial factors in drug design.
Recent research has highlighted the potential of 2-((tert-Butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory effects, 2-((tert-Butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile has also shown significant activity against cancer cells. A study conducted by researchers at the National Cancer Institute found that this compound selectively targets and induces apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK, which are frequently dysregulated in cancer cells.
The pharmacokinetic profile of 2-((tert-Butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile has been extensively studied to understand its bioavailability and metabolism. Preclinical studies have shown that this compound exhibits favorable oral bioavailability and a long half-life, which are desirable attributes for a potential therapeutic agent. Furthermore, it has been found to have low toxicity in animal models, suggesting a wide therapeutic window.
In terms of clinical development, several phase I and II trials are currently underway to evaluate the safety and efficacy of 2-((tert-Butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile in patients with inflammatory diseases and cancer. Preliminary results from these trials have been promising, with patients showing significant improvements in disease symptoms and quality of life. However, further research is needed to fully understand the long-term effects and potential side effects of this compound.
The synthesis of 2-((tert-Butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile involves a multi-step process that includes the formation of the sulfonyl intermediate, followed by coupling with the amino group and subsequent nitrile formation. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound, making it more accessible for large-scale pharmaceutical applications.
In conclusion, 2-((tert-Butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile (CAS No. 1024674-47-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features, combined with its favorable pharmacokinetic profile and low toxicity, make it an attractive candidate for further development in medicinal chemistry. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, paving the way for innovative treatments in various medical fields.
1024674-47-2 (2-((tert-Butyl)sulfonyl)-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile) Related Products
- 889877-20-7(4H-1,4-Benzothiazine-2-carbonitrile, 6-(trifluoromethyl)-)
- 76190-92-6(2-Propenenitrile,3-(1-aziridinyl)-2-[(4-methylphenyl)sulfonyl]-3-(phenylamino)-)
- 404583-02-4(2-Propenenitrile, 2-(methylsulfonyl)-3-(methylthio)-3-(phenylamino)-)
- 106073-28-3(2-Propenenitrile, 2,2'-sulfonylbis[3-(dimethylamino)-)
- 108290-03-5(2-Propenenitrile, 2-(methylsulfonyl)-3-phenyl-3-(phenylamino)-)
- 889877-21-8(4H-1,4-Benzothiazine-2-carbonitrile, 4-methyl-6-(trifluoromethyl)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)